molecular formula C16H30O B013397 (E,E)-11,13-HEXADECADIEN-1-OL CAS No. 98010-23-2

(E,E)-11,13-HEXADECADIEN-1-OL

Cat. No.: B013397
CAS No.: 98010-23-2
M. Wt: 238.41 g/mol
InChI Key: GKFQVSXEEVMHMA-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,13-Hexadecadien-1-ol, (11Z,13Z)-: is a long-chain fatty alcohol with the molecular formula C16H30O. It is characterized by the presence of two double bonds at the 11th and 13th positions in the carbon chain, both in the Z-configuration. This compound is known for its role as an insect sex pheromone, particularly attractive to male navel orangeworm moths (Amyeloistransitella) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,13-Hexadecadien-1-ol, (11Z,13Z)- can be achieved through various synthetic routes. One common method involves the use of a Wittig reaction to form the double bonds at the desired positions. The reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to yield the desired diene alcohol .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the formation of intermediate compounds such as 11,13-Hexadecadienal, which can then be reduced to the corresponding alcohol. The overall yield of the process can vary, but efficient methods have been developed to achieve satisfactory yields .

Chemical Reactions Analysis

Types of Reactions: 11,13-Hexadecadien-1-ol, (11Z,13Z)- undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bonds can be hydrogenated to form the saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under controlled conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: 11,13-Hexadecadienal or 11,13-Hexadecadienoic acid.

    Reduction: 11,13-Hexadecanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

11,13-Hexadecadien-1-ol, (11Z,13Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 11,13-Hexadecadien-1-ol, (11Z,13Z)- primarily involves its role as a pheromone. It binds to specific receptors in the antennae of male navel orangeworm moths, triggering a behavioral response that leads to attraction. The molecular targets are olfactory receptors, and the pathways involved include signal transduction mechanisms that result in the moth’s attraction to the source of the pheromone .

Comparison with Similar Compounds

    11,13-Hexadecadienal: An aldehyde derivative with similar double bond positions.

    11,13-Hexadecadienoic acid: A carboxylic acid derivative.

    11,13-Hexadecanol: A saturated alcohol derivative.

Uniqueness: 11,13-Hexadecadien-1-ol, (11Z,13Z)- is unique due to its specific double bond configuration and its role as an insect pheromone. Its ability to attract specific insect species makes it valuable for research and practical applications in pest control .

Properties

CAS No.

98010-23-2

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

(11E,13E)-hexadeca-11,13-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5+

InChI Key

GKFQVSXEEVMHMA-VNKDHWASSA-N

SMILES

CCC=CC=CCCCCCCCCCCO

Isomeric SMILES

CC/C=C/C=C/CCCCCCCCCCO

Canonical SMILES

CCC=CC=CCCCCCCCCCCO

Key on ui other cas no.

71720-83-7

Purity

≥95%

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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